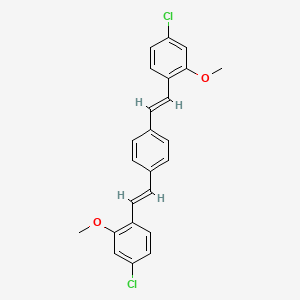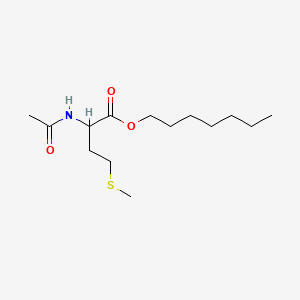
5,8,11,14,17-Eicosapentaenoic acid, (Z,Z,Z,Z,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11,14,17-Eicosapentaenoic acid, (Z,Z,Z,Z,E)-: is a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and five cis double bonds. It is commonly found in marine oils, particularly fish oil, and is known for its significant role in human health. This compound is a precursor to various eicosanoids, which are signaling molecules that play crucial roles in inflammation and immunity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The chemical synthesis of 5,8,11,14,17-Eicosapentaenoic acid involves the elongation and desaturation of shorter-chain fatty acids.
Biotechnological Methods: Recent advancements have enabled the production of this compound using genetically engineered microorganisms.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,8,11,14,17-Eicosapentaenoic acid can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and enzyme catalysts such as lipoxygenases.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium.
Substitution: Common reagents include alcohols and amines for esterification and amidation reactions, respectively.
Major Products:
Oxidized Metabolites: These include various hydroperoxides and hydroxides.
Reduced Products: These include saturated fatty acids.
Substituted Products: These include esters and amides.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of various eicosanoids, which are important signaling molecules .
Biology:
Medicine:
- Investigated for its potential benefits in reducing inflammation and cardiovascular diseases .
- Used in the formulation of dietary supplements and pharmaceuticals .
Industry:
Mécanisme D'action
5,8,11,14,17-Eicosapentaenoic acid exerts its effects primarily through its conversion to eicosanoids, which are signaling molecules involved in various physiological processes. The compound is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play crucial roles in inflammation, immunity, and platelet aggregation .
Comparaison Avec Des Composés Similaires
5,8,11,14-Eicosatetraenoic acid: Another polyunsaturated fatty acid with four double bonds.
5,8,11,14,17-Docosapentaenoic acid: A similar compound with a 22-carbon chain and five double bonds.
5,8,11,14,17-Docosahexaenoic acid: A polyunsaturated fatty acid with a 22-carbon chain and six double bonds.
Uniqueness:
Propriétés
Numéro CAS |
124020-07-1 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3+,7-6-,10-9-,13-12-,16-15- |
Clé InChI |
JAZBEHYOTPTENJ-KBRNBYEHSA-N |
SMILES isomérique |
CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






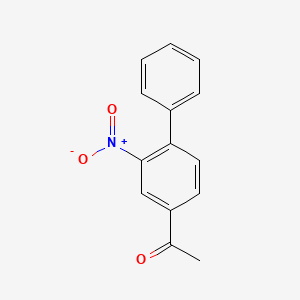

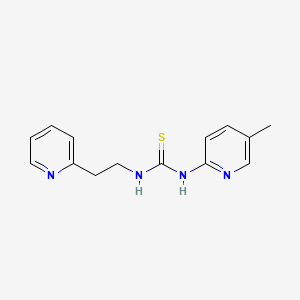

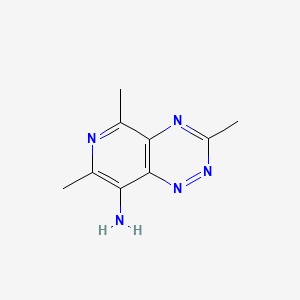


![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)
